REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[Br:19]N1C(C)(C)C(=O)N(Br)C1=O.[OH-].[Na+]>ClCCl>[Br:19][C:8]1[CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
41.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
45.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(N(C(C1(C)C)=O)Br)=O
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting biphasic mixture
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 35° C. for additional 19 hours
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
rises temporarily to about 35° C
|
Type
|
CUSTOM
|
Details
|
The two layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with hexane (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water (200 mL), 5% aqueous sodium metabisulfite solution (2×200 mL), 8% aqueous NaHCO3 solution (200 mL) and 10% aqueous NaCl solution (200 mL)
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated at reduced pressure and 45° C
|
Type
|
DISTILLATION
|
Details
|
The obtained liquid is distilled at 0.71 mbar and a bath temperature of 70-80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |